molecular formula C18H25N3O2 B3848330 N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

Cat. No.: B3848330
M. Wt: 315.4 g/mol
InChI Key: OZXZGXNZMDEUKW-XDHOZWIPSA-N
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Description

N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide is an organic compound with the molecular formula C18H25N3O2 This compound is known for its unique structure, which includes a cyclohexyl group and a substituted oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide typically involves the condensation of cyclohexylamine with an appropriate aldehyde or ketone, followed by the reaction with oxalic acid derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxamide derivatives, while reduction can produce amine-containing compounds .

Scientific Research Applications

N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-[(E)-(4-methoxyphenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
  • N-cyclohexyl-N’-[(E)-(4-fluorophenyl)methylideneamino]oxamide

Uniqueness

N-cyclohexyl-N’-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.

Properties

IUPAC Name

N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13(2)15-10-8-14(9-11-15)12-19-21-18(23)17(22)20-16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,20,22)(H,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXZGXNZMDEUKW-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide
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N-cyclohexyl-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

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